molecular formula C8H12O B14179593 2-Ethyl-4-methylpenta-2,4-dienal CAS No. 860613-29-2

2-Ethyl-4-methylpenta-2,4-dienal

Cat. No.: B14179593
CAS No.: 860613-29-2
M. Wt: 124.18 g/mol
InChI Key: HJSLCZBFYMLENL-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylpenta-2,4-dienal (CAS: 39237-73-5) is an α,β-unsaturated aldehyde characterized by conjugated double bonds at positions 2 and 4 of a five-carbon chain. Its molecular formula is C₈H₁₂O, with a structure defined by the SMILES notation O=CC(=CC(C)C)CC, indicating an aldehyde group at position 1, a methyl substituent at position 4, and an ethyl group at position 2 . Physical properties include a boiling point of 61.5–65.4°C at 120 Torr, suggesting moderate volatility .

Properties

CAS No.

860613-29-2

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-ethyl-4-methylpenta-2,4-dienal

InChI

InChI=1S/C8H12O/c1-4-8(6-9)5-7(2)3/h5-6H,2,4H2,1,3H3

InChI Key

HJSLCZBFYMLENL-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-methylpenta-2,4-dienal can be achieved through various methods. One common approach involves the aldol condensation of 2-ethyl-4-methylpentanal with an appropriate aldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the conjugated diene system.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation or recrystallization to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-methylpenta-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The conjugated diene system allows for electrophilic addition reactions, where electrophiles such as halogens can add across the double bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens like bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: 2-Ethyl-4-methylpentanoic acid.

    Reduction: 2-Ethyl-4-methylpentanol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2-Ethyl-4-methylpenta-2,4-dienal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylpenta-2,4-dienal involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the aldehyde functional group. The compound can act as both a nucleophile and an electrophile, allowing it to interact with a wide range of molecular targets and pathways. Its reactivity is influenced by the electron density distribution across the conjugated system, which can be modulated by different substituents and reaction conditions.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Dienals

Compound Molecular Formula Boiling Point (°C) Key Features Biological/Industrial Relevance
This compound C₈H₁₂O 61.5–65.4 @ 120 Torr Branched alkyl groups Undefined in evidence
trans,trans-Hexa-2,4-dienal C₆H₈O Not reported Plant volatile, enzyme substrate Detoxification via FgGST1
(2E,4E)-5-Phenylpenta-2,4-dienal C₁₁H₁₀O Not reported Aromatic substitution Industrial applications
(2E,4E)-Hepta-2,4-dienal C₇H₁₀O Not reported Biochemical reagent Research on lipid oxidation

Key Research Findings

Enzymatic Specificity : Hexa-2,4-dienal exhibits higher catalytic efficiency (kcat/Km = 1.4 × 10³ M⁻¹s⁻¹) with FgGST1 than other aldehydes, suggesting evolutionary adaptation to detoxify conjugated dienals .

Structural Impact on Reactivity : Substitutions like phenyl groups (in 5-phenylpenta-2,4-dienal) or branched alkyl chains (in this compound) influence electronic properties and steric hindrance, altering interaction with biological targets .

Natural Occurrence : Dienals like hexa-2,4-dienal are ubiquitous in plant volatiles, playing roles in herbivore deterrence and pathogen defense .

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